molecular formula C19H19FN4OS B301673 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No. B301673
M. Wt: 370.4 g/mol
InChI Key: HWPMPEZCYNZMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide, also known as EMTSFA, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer growth. 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results. However, one limitation of using 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is its limited solubility in water, which may require the use of organic solvents in experiments.

Future Directions

For the study of 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide include the development of derivatives, combination therapy, and exploring its potential use in other diseases and disorders.

Synthesis Methods

The synthesis of 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves the reaction of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol with 4-fluoroacetophenone in the presence of a catalyst. The resulting compound is then purified by recrystallization to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide.

Scientific Research Applications

2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has been studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Molecular Formula

C19H19FN4OS

Molecular Weight

370.4 g/mol

IUPAC Name

2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C19H19FN4OS/c1-3-24-18(14-6-4-5-13(2)11-14)22-23-19(24)26-12-17(25)21-16-9-7-15(20)8-10-16/h4-11H,3,12H2,1-2H3,(H,21,25)

InChI Key

HWPMPEZCYNZMLU-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC(=C3)C

Origin of Product

United States

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